Ethyl 2-(benzyloxy)-4-methylbenzoate
CAS No.:
Cat. No.: VC18789379
Molecular Formula: C17H18O3
Molecular Weight: 270.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H18O3 |
|---|---|
| Molecular Weight | 270.32 g/mol |
| IUPAC Name | ethyl 4-methyl-2-phenylmethoxybenzoate |
| Standard InChI | InChI=1S/C17H18O3/c1-3-19-17(18)15-10-9-13(2)11-16(15)20-12-14-7-5-4-6-8-14/h4-11H,3,12H2,1-2H3 |
| Standard InChI Key | NTSITRLLNALMQD-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=C(C=C(C=C1)C)OCC2=CC=CC=C2 |
Introduction
Structural and Molecular Overview
Ethyl 2-(benzyloxy)-4-methylbenzoate (IUPAC name: ethyl 4-methyl-2-phenylmethoxybenzoate) has a molecular formula of CHO and a molecular weight of 270.32 g/mol (calculated based on compositional analysis). The molecule consists of three primary functional groups:
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An ethyl ester at the first position, contributing to hydrolytic stability and lipophilicity.
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A benzyloxy group at the second position, introducing steric bulk and influencing electronic properties.
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A methyl group at the fourth position, enhancing electron density on the aromatic ring.
The compound’s geometry allows for rotational flexibility around the ester and benzyloxy linkages, as evidenced by a rotatable bond count of 6 . Computational models predict a logP (XLogP3-AA) value of 4.1, indicating high hydrophobicity, which is critical for membrane permeability in biological systems .
Synthesis and Reaction Pathways
Synthetic Strategies
The synthesis of ethyl 2-(benzyloxy)-4-methylbenzoate typically follows a two-step protocol:
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Esterification of 2-hydroxy-4-methylbenzoic acid:
Reaction of 2-hydroxy-4-methylbenzoic acid with ethanol under acid catalysis (e.g., HSO) yields ethyl 2-hydroxy-4-methylbenzoate . -
Benzylation via Williamson Ether Synthesis:
The phenolic hydroxyl group undergoes alkylation with benzyl bromide in the presence of a base (e.g., KCO) in acetone .
Optimized Conditions:
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Temperature: Reflux (~80°C)
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Solvent: Acetone or dimethylformamide (DMF)
Chemical Reactivity
The compound participates in reactions typical of esters and ethers:
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Ester Hydrolysis: Under acidic or basic conditions, the ethyl ester hydrolyzes to 2-(benzyloxy)-4-methylbenzoic acid.
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Ether Cleavage: Hydrogenolysis (H/Pd-C) removes the benzyloxy group, regenerating the phenol derivative.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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H NMR (500 MHz, DMSO-):
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C NMR:
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δ 167.8 (ester carbonyl)
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δ 160.2 (benzyloxy-linked aromatic carbon)
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Mass Spectrometry
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ESI-MS: [M+H] peak at m/z 271.12, consistent with the molecular formula CHO.
Applications in Scientific Research
Pharmaceutical Intermediates
Ethyl 2-(benzyloxy)-4-methylbenzoate serves as a precursor for nonsteroidal anti-inflammatory drugs (NSAIDs) and antifungal agents. Its benzyl-protected phenol group allows for selective deprotection during multi-step syntheses.
Material Science
The compound’s aromaticity and ester functionality make it a candidate for polymer cross-linking agents and UV-stabilizers in plastics .
Comparative Analysis with Structural Analogs
| Compound | Molecular Formula | logP | Rotatable Bonds | Key Applications |
|---|---|---|---|---|
| Ethyl benzoate | CHO | 1.6 | 3 | Solvent, flavoring agent |
| Methyl 4-methylbenzoate | CHO | 2.1 | 2 | Organic synthesis |
| Ethyl 2-(benzyloxy)-4-methylbenzoate | CHO | 4.1 | 6 | Drug development, polymers |
Key Insight: The benzyloxy group enhances lipid solubility, making the compound more bioavailable than simpler esters .
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